Receptor Binding Affinity: Proctolin vs. Locust Tissue Receptors
Proctolin exhibits high affinity binding to its cognate GPCR, CG6986, with an IC50 of 4 nM in competition studies [1]. In native locust oviduct and hindgut membranes, Proctolin demonstrates specific, saturable binding with dissociation constants (Kd) of 19.1±3.8 nM and 22.9±3.4 nM, respectively [2]. This high-affinity binding is essential for its potent biological activity and distinguishes it from weaker-binding or inactive analogues.
| Evidence Dimension | Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 19.1 ± 3.8 nM (oviduct) and 22.9 ± 3.4 nM (hindgut) |
| Comparator Or Baseline | Not applicable; comparison is to non-specific or lower-affinity binding of analogues. |
| Quantified Difference | High-affinity binding essential for potent biological activity. |
| Conditions | Radioligand binding assay using [3H]-proctolin on solubilized membranes from locust (Locusta migratoria) oviduct and hindgut [2]. |
Why This Matters
High receptor affinity ensures consistent, potent, and reproducible activation of target pathways, making Proctolin the ideal choice for studies of insect myotropic signaling and GPCR pharmacology.
- [1] Johnson, E. C., Garczynski, S. F., Park, D., Crim, J. W., Nässel, D. R., & Taghert, P. H. (2003). Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophila melanogaster. Proceedings of the National Academy of Sciences, 100(10), 6198-6203. PMID: 12730362 View Source
- [2] Puiroux, J., Pedelaborde, A., & Loughton, B. G. (1998). Partial purification of a putative proctolin receptor from the African migratory locust. Insect Biochemistry and Molecular Biology, 28(8), 591-600. PMID: 9784203 View Source
